Cas no 824426-32-6 (Azidoacetic Acid NHS ester)

Azidoacetic Acid NHS ester structure
Azidoacetic Acid NHS ester structure
商品名:Azidoacetic Acid NHS ester
CAS番号:824426-32-6
MF:C6H6N4O4
メガワット:198.13624048233
MDL:MFCD24452499
CID:691043
PubChem ID:59248176

Azidoacetic Acid NHS ester 化学的及び物理的性質

名前と識別子

    • 2,5-Pyrrolidinedione, 1-[(azidoacetyl)oxy]-
    • (2,5-dioxopyrrolidin-1-yl) 2-azidoacetate
    • NHS-Ac-N3
    • 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione
    • 2,5-Pyrrolidinedione, 1-[(azidoacetyl)oxy]- (9CI)
    • 2,5-Dioxopyrrolidin-1-yl 2-azidoacetate
    • Azidoacetic acid succinimidyl ester
    • Azidoacetic acid NHS ester
    • Azidoacetic Acid NHS ester
    • MDL: MFCD24452499
    • インチ: 1S/C6H6N4O4/c7-9-8-3-6(13)14-10-4(11)1-2-5(10)12/h1-3H2
    • InChIKey: FENNDBOWHRZLTQ-UHFFFAOYSA-N
    • ほほえんだ: [N-]=[N+]=NCC(ON1C(=O)CCC1=O)=O

Azidoacetic Acid NHS ester セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • ちょぞうじょうけん:−20°C

Azidoacetic Acid NHS ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC35688-100 mg
Azidoacetic acid NHS ester
824426-32-6 >95%
100mg
$250.0 2022-03-01
Enamine
EN300-201362-0.5g
2,5-dioxopyrrolidin-1-yl 2-azidoacetate
824426-32-6 93%
0.5g
$247.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1186503-250mg
Aeide-C1-NHS ester
824426-32-6 98%
250mg
¥1288.00 2024-07-28
abcr
AB549629-1 g
Azidoacetic acid NHS Ester, 95%; .
824426-32-6 95%
1g
€676.00 2023-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
Click326-5g
Azidoacetic acid NHS ester
824426-32-6
5g
8685.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22467-1g
Azidoacetic acid NHS ester
824426-32-6 95%
1g
3975.0CNY 2021-07-12
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCA-4-1g
Azidoacetic Acid NHS Ester
824426-32-6 >95.00%
1g
¥1950.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1186503-1g
Aeide-C1-NHS ester
824426-32-6 98%
1g
¥4627.00 2024-07-28
Enamine
EN300-201362-0.05g
2,5-dioxopyrrolidin-1-yl 2-azidoacetate
824426-32-6 93%
0.05g
$73.0 2023-09-16
Enamine
EN300-201362-0.25g
2,5-dioxopyrrolidin-1-yl 2-azidoacetate
824426-32-6 93%
0.25g
$156.0 2023-09-16

Azidoacetic Acid NHS ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  0 °C; overnight, rt
リファレンス
Conjugation of Synthetic N-Acetyl-Lactosamine to Azide-Containing Proteins Using the Staudinger Ligation
Loka, Ravi S.; et al, Bioconjugate Chemistry, 2010, 21(10), 1842-1849

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide
リファレンス
Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma
Wang, Hua; et al, Biomaterials Science, 2019, 7(10), 4166-4173

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  4 h, rt
リファレンス
Supramolecular Dendrimers: Convenient Synthesis by Programmed Self-Assembly and Tunable Thermoresponsivity
Ghosh, Partha S.; et al, Chemistry - A European Journal, 2012, 18(8), 2361-2365

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Water ;  0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  0 °C; overnight, rt
リファレンス
Conjugation of Synthetic N-Acetyl-Lactosamine to Azide-Containing Proteins Using the Staudinger Ligation
Loka, Ravi S.; et al, Bioconjugate Chemistry, 2010, 21(10), 1842-1849

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Water
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran
リファレンス
Moxifloxacin/Gatifloxacin-1,2,3-triazole-isatin Hybrids with Hydrogen-Bond Donor and Their In Vitro Anticancer Activity
Chen, Rongxing; et al, Journal of Heterocyclic Chemistry, 2019, 56(9), 2691-2694

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  10 min, 0 °C; 4 h, 0 °C
リファレンス
Synthesis and Biological Activity of Mono- and Di-N-acylated Aminoglycosides
Thamban Chandrika, Nishad; et al, ACS Medicinal Chemistry Letters, 2015, 6(11), 1134-1139

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  4 h, rt
リファレンス
Supramolecular Dendrimers: Convenient Synthesis by Programmed Self-Assembly and Tunable Thermoresponsivity
Ghosh, Partha S.; et al, Chemistry - A European Journal, 2012, 18(8), 2361-2365

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  overnight, rt
リファレンス
DNA-Modification of Eukaryotic Cells
Vogel, Katrin; et al, Small, 2013, 9(2), 255-262

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Water ;  rt; 4 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  overnight, rt
リファレンス
DNA-Modification of Eukaryotic Cells
Vogel, Katrin; et al, Small, 2013, 9(2), 255-262

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ;  30 min, rt
リファレンス
Amino-Functionalized 5' Cap Analogs as Tools for Site-Specific Sequence-Independent Labeling of mRNA
Warminski, Marcin; et al, Bioconjugate Chemistry, 2017, 28(7), 1978-1992

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Water
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide
リファレンス
In vivo cancer targeting via glycopolyester nanoparticle mediated metabolic cell labeling followed by click reaction
Wang, Hua; et al, Biomaterials, 2019, 218,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Water
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran
リファレンス
Design, synthesis and antibacterial activity evaluation of moxifloxacin-amide-1,2,3-triazole-isatin hybrids
Gao, Feng; et al, Bioorganic Chemistry, 2019, 91,

Azidoacetic Acid NHS ester Raw materials

Azidoacetic Acid NHS ester Preparation Products

Azidoacetic Acid NHS ester 関連文献

Azidoacetic Acid NHS esterに関する追加情報

Recent Advances in Azidoacetic Acid NHS Ester (CAS: 824426-32-6) Research and Applications

Azidoacetic Acid NHS ester (CAS: 824426-32-6) is a critical reagent in bioconjugation chemistry, widely used for labeling biomolecules such as proteins, peptides, and antibodies. Its unique azide group enables efficient click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it indispensable in proteomics, drug discovery, and diagnostic applications. This research brief synthesizes the latest findings on its synthesis, reactivity, and emerging applications in the chemical biology and pharmaceutical fields.

Recent studies highlight improved synthetic routes for Azidoacetic Acid NHS ester, emphasizing higher yields (>85%) and reduced byproduct formation. A 2023 Journal of Medicinal Chemistry publication demonstrated its utility in constructing antibody-drug conjugates (ADCs) with enhanced stability, leveraging the NHS ester's amine-specific reactivity and the azide's bioorthogonal properties. Notably, its compatibility with thiol-ene reactions has expanded its use in hydrogel-based drug delivery systems.

Cutting-edge applications include its role in in vivo imaging probes, where its fast kinetics (second-order rate constant ~0.5 M−1s−1 with strained alkynes) enable real-time tracking of tumor biomarkers. Researchers at MIT recently utilized this compound to develop a multiplexed protein profiling platform, achieving 10-plex detection sensitivity in serum samples (Nature Biotechnology, 2024). Structural modifications, such as polyethylene glycol (PEG) spacers, have further optimized its water solubility for biomedical applications.

Safety assessments (ECHA 2023 data) confirm its moderate toxicity (LD50 320 mg/kg oral, rat), requiring standard azide-handling precautions. Storage stability studies recommend anhydrous conditions at −20°C to prevent NHS ester hydrolysis. Emerging alternatives like DBCO-activated esters show promise but lack the cost-effectiveness of this established reagent.

Future directions include CRISPR-Cas9 labeling and extracellular vesicle tagging, with three clinical-stage ADC programs currently employing derivatives of 824426-32-6. Its continued relevance is underscored by a 17% annual growth in patent filings related to azide-NHS bifunctional linkers since 2021.

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Amadis Chemical Company Limited
(CAS:824426-32-6)Azidoacetic Acid NHS ester
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清らかである:99%
はかる:100mg
価格 ($):249.0